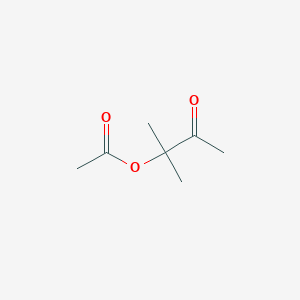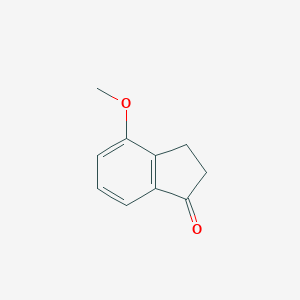
4-Methoxy-1-indanone
Descripción general
Descripción
4-Methoxy-1-indanone is a 1-indanone derivative and a benzo-fused ketone . It is a chemical compound with the molecular formula C10H10O2 .
Synthesis Analysis
The synthesis of 4-Methoxy-1-indanone has been reported in various studies . One method involves the nitration reaction . Another method involves the reaction of 4-Hydroxy-1-indanone with potassium carbonate and methyl iodide .
Molecular Structure Analysis
4-Methoxy-1-indanone is a benzo-fused ketone and a 1-indanone derivative . It has a molecular weight of 162.18 g/mol .
Chemical Reactions Analysis
4-Methoxy-1-indanone is suitable for use in the comparative study of the effect of different substituents on various benzo-fused ketones on the reaction kinetics by studying the biocatalysed oxidation reaction .
Physical And Chemical Properties Analysis
4-Methoxy-1-indanone is a white to light yellow crystal powder . It has a molecular weight of 162.18 g/mol, a XLogP3-AA of 1.6, and a topological polar surface area of 26.3 Ų .
Aplicaciones Científicas De Investigación
Energetic Effects in Methyl- and Methoxy-Substituted Indanones
Specific Scientific Field
This research falls under the field of Applied Sciences .
Summary of the Application
4-Methoxy-1-indanone is used in the study of energetic properties of 2-methyl-, 3-methyl-, 4-methoxy- and 5-methoxy-indanones . The study aims to understand the energetic effects associated with the presence of a methyl and methoxy group on the indanone core .
Methods of Application
The combustion and sublimation/vaporization enthalpies of these compounds were determined via combustion calorimetry and Calvet microcalorimetry, respectively . The enthalpy of sublimation of 5-methoxy-indanone was also derived via Knudsen effusion . Additionally, the gas-phase standard molar enthalpies of formation of these compounds were determined from high-level ab initio calculations at the G3 (MP2)//B3LYP level of theory .
Results or Outcomes
The results obtained experimentally and through the computational approach are in good agreement . The presence of a methoxy group contributes to a decrease in the gas-phase enthalpy of formation, of about 153 kJ·mol −1, whereas in the case of a methyl group, the corresponding value is c.a. 35 kJ·mol −1 .
Synthesis of 1-indanones with a Broad Range of Biological Activity
Specific Scientific Field
This research falls under the field of Organic Chemistry .
Summary of the Application
4-Methoxy-1-indanone is used in the synthesis of 1-indanones, which have a broad range of biological activity . These compounds are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial and anticancer compounds .
Methods of Application
The commonly used reaction in this area is the Nazarov reaction which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .
Results or Outcomes
Extensive studies on bioactivity of 1-indanone derivatives open up more and more new possibilities of their applications as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, insecticides, fungicides, herbicides .
Comparative Study of Biocatalysed Oxidation Reaction
Specific Scientific Field
This research falls under the field of Biochemistry .
Summary of the Application
4-Methoxy-1-indanone is used in the comparative study of the effect of different substituents on various benzo-fused ketones on the reaction kinetics by studying the biocatalysed oxidation reaction .
Methods of Application
The study involves the synthesis of an isomeric mixture of oximes . The effect of different substituents on the reaction kinetics is studied by comparing the biocatalysed oxidation reactions .
Results or Outcomes
The results of this study can provide valuable insights into the effects of different substituents on the reaction kinetics of biocatalysed oxidation reactions .
Production of Advanced Biofuels
Specific Scientific Field
This research falls under the field of Energy Sciences .
Summary of the Application
4-Methoxy-1-indanone is used in the production of advanced biofuels via pyrolysis bio-oil upgrading . The study aims to understand the energetic properties of 2-methyl-, 3-methyl-, 4-methoxy- and 5-methoxy-indanones .
Methods of Application
The combustion and sublimation/vaporization enthalpies of these compounds were determined via combustion calorimetry and Calvet microcalorimetry, respectively . The enthalpy of sublimation of 5-methoxy-indanone was also derived via Knudsen effusion .
Results or Outcomes
Organic Functional Materials
Specific Scientific Field
This research falls under the field of Material Sciences .
Summary of the Application
4-Methoxy-1-indanone derivatives are largely employed as organic functional materials . These materials have applications in various fields, including OLEDs, dyes, and fluorophores .
Methods of Application
Various metal-catalyzed or metal-free methodologies have been developed for the synthesis of indanone derivatives .
Results or Outcomes
The development of these methodologies has led to the production of a wide range of organic functional materials with diverse applications .
Safety And Hazards
4-Methoxy-1-indanone may cause respiratory irritation, serious eye irritation, skin irritation, and may be harmful if swallowed . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
4-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYSYELHQDGJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404125 | |
| Record name | 4-Methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-indanone | |
CAS RN |
13336-31-7 | |
| Record name | 4-Methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


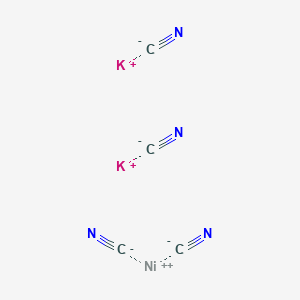
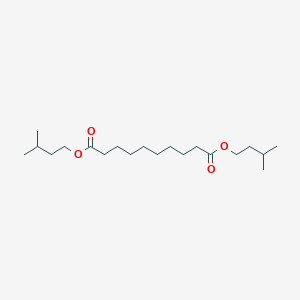
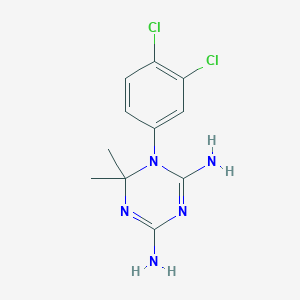
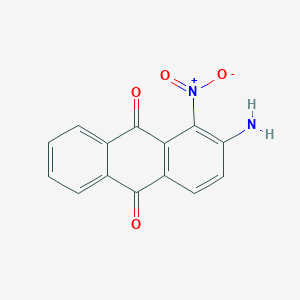
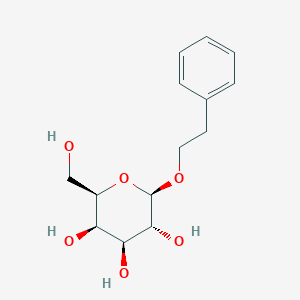
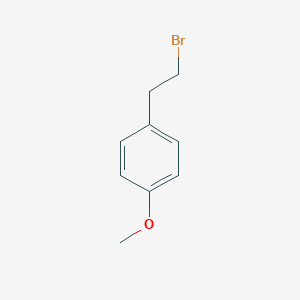
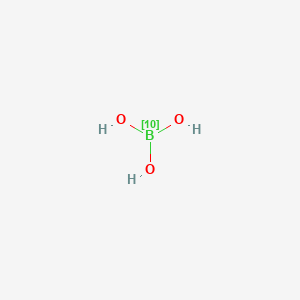
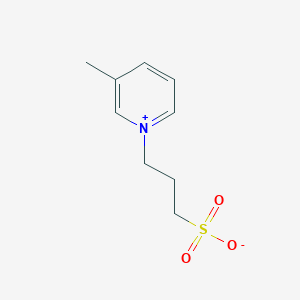
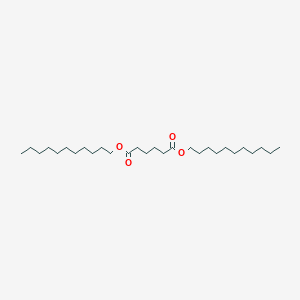
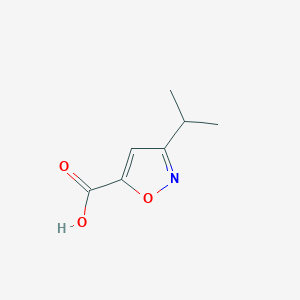
![Thieno[2,3-d]pyrimidin-4-amine](/img/structure/B81154.png)


